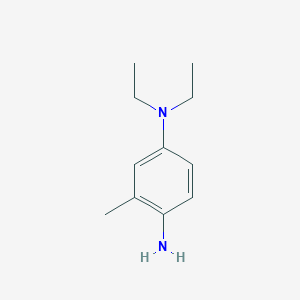

4-Diethylamino-o-toluidine

Cat. No. B094574

Key on ui cas rn:

148-71-0

M. Wt: 178.27 g/mol

InChI Key: XBTWVJKPQPQTDW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05705676

Procedure details

A solution of 2-methyl-4-diethylaminoaniline hydrochloride (95.5 g, 460 mmol) in 200 mL of CH2Cl2 and Na2CO3 (21.6 g, 460 mmol) in 100 mL of water was stirred for 0.5 hr in the presence of a small amount of Na2S2O4 to prevent air oxidation. The layers were separated and the CH2Cl2 layer was dried over K2 CO3, filtered and concentrated to afford free 2-methyl-4-diethylaminoaniline. 1,6-Diisocyanatohexane (75 g, 445 mmol) was taken up in 400 mL of THF. The free phenylenediamine was dissolved in 100 mL of THF and added to the diisocyanatohexane solution via a dropping funnel. The mixture was stirred and then maintained at room temperature overnight. The mixture was filtered, and the filtrate was concentrated, and the remaining solid was washed with petroleum ether and filtered again to provide very pure product. The original precipitate collected was composed of the desired product and bis-protected product. This was taken up in 1 L of THF, refluxed for 15 minutes, then filtered. The filtrate was concentrated to provide a solid, washed with ether, and filtered to provide the desired product. The solid filtered-off after refluxing also contained some of the desired product, however, further isolation was not pursued. Overall yield was 63 g (40%).

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH3:2][C:3]1[CH:9]=[C:8]([N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH:7]=[CH:6][C:4]=1[NH2:5].C([O-])([O-])=O.[Na+].[Na+].[O-]S(S([O-])=O)=O.[Na+].[Na+]>C(Cl)Cl.O>[CH3:2][C:3]1[CH:9]=[C:8]([N:10]([CH2:11][CH3:12])[CH2:13][CH3:14])[CH:7]=[CH:6][C:4]=1[NH2:5] |f:0.1,2.3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

95.5 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CC1=C(N)C=CC(=C1)N(CC)CC

|

|

Name

|

|

|

Quantity

|

21.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)S(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the CH2Cl2 layer was dried over K2 CO3

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(N)C=CC(=C1)N(CC)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |